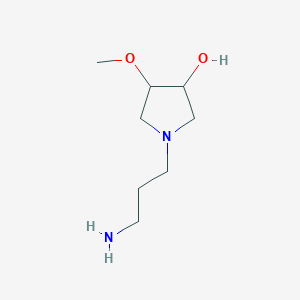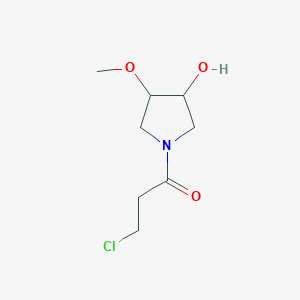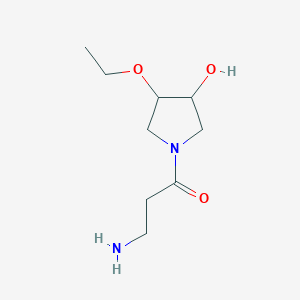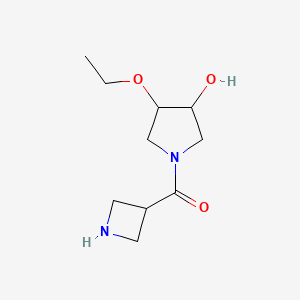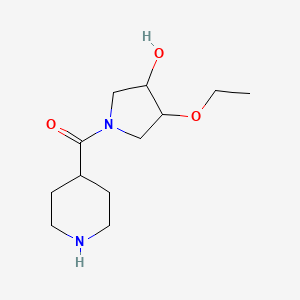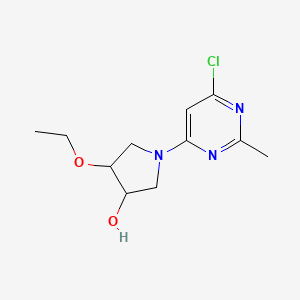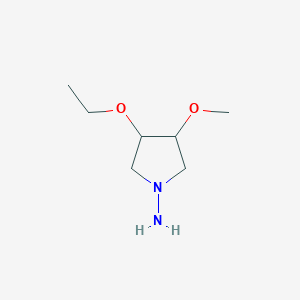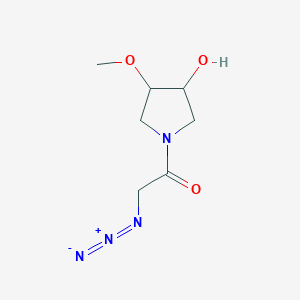
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride
Vue d'ensemble
Description
“1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1185304-15-7 . Its IUPAC name is 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride . The molecular weight of this compound is 281.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N4.2ClH/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15;;/h12H,4-8H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound has a molecular weight of 281.23 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Metabolic Pathways and Disposition
Arylpiperazine derivatives, such as 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites are associated with various serotonin receptor-related effects, highlighting the compound's significance in clinical applications for depression, psychosis, or anxiety. Such derivatives distribute extensively in tissues, including the brain, the target site for most arylpiperazine effects, undergoing further biotransformation through CYP2D6-dependent oxidation (Caccia, 2007).
Antimicrobial Activity
Piperazine and its analogues, including 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine, are critical scaffolds in medicinal chemistry, especially against Mycobacterium tuberculosis. These compounds have shown potential activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis, underlining their importance in developing novel antimicrobial agents (Girase et al., 2020).
Therapeutic and Pharmacological Potential
The therapeutic versatility of piperazine derivatives encompasses a wide range of applications, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The structural diversity of these compounds, achieved through modifications to the piperazine nucleus, significantly impacts their medicinal potential, indicating the breadth of research and development activities focused on these derivatives (Rathi et al., 2016).
Cytoprotective Actions
Trimetazidine, a piperazine derivative, exemplifies the cytoprotective effects of such compounds, illustrating the broad applicability of piperazine-based drugs beyond their primary indications. These effects, including the optimization of myocardial energy metabolism and reduction in fatty acid utilization, suggest a role for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine and similar compounds in managing conditions that benefit from metabolic modulation (Cargnoni et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-8-10(9(2)13(3)12-8)14-6-4-11-5-7-14;;/h11H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZXTGSPJQBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


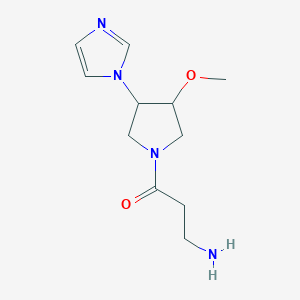
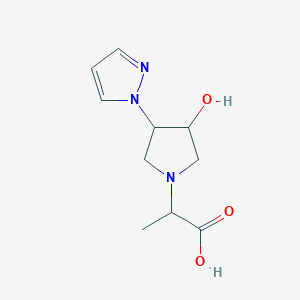
![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)
